(S)-2-Azetidinemethanol HCl
Description
(S)-2-Azetidinemethanol HCl is a chiral azetidine derivative with a hydroxylmethyl group at the 2-position of the azetidine ring. The compound’s free base, (S)-Azetidin-2-ylmethanol (CAS 104587-62-4), has a molecular formula of C₄H₉NO and a molecular weight of 87.12 g/mol. As an HCl salt, its molecular weight increases to 123.59 g/mol (87.12 + 36.46 for HCl). The compound is synthesized via stereoselective methods, such as the reduction of L-azetidine-2-carboxylic acid using borane-THF complexes, achieving >97% purity as a colorless oil .
Properties
IUPAC Name |
[(2S)-azetidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFYVAXRAPUES-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Azetidinemethanol Hydrochloride typically involves the reduction of azetidinone derivatives. One common method is the reduction of (S)-2-Azetidinone using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The resulting (S)-2-Azetidinemethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of (S)-2-Azetidinemethanol Hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Azetidinemethanol Hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azetidinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced azetidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Azetidinone derivatives.
Reduction: More reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the reagent used.
Scientific Research Applications
(S)-2-Azetidinemethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Azetidinemethanol Hydrochloride involves its interaction with specific molecular targets. In pharmacological applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the final compound derived from (S)-2-Azetidinemethanol Hydrochloride.
Comparison with Similar Compounds
Key Physicochemical Properties (Free Base):
| Property | Value |
|---|---|
| Boiling Point | 175–177°C (estimated) |
| LogS (aqueous solubility) | -0.53 |
| Topological Polar Surface Area (TPSA) | 32.3 Ų |
| Gastrointestinal Absorption | High |
| BBB Permeability | Moderate |
| Synthetic Accessibility | 2.82 (scale: 1–10, higher = easier) |
The HCl salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. Its stereochemistry (S-configuration) is critical for interactions with biological targets, such as enzymes or receptors requiring chiral recognition .
Comparison with Similar Compounds
Structural and Functional Analogs
(A) (R)-2-Azetidinemethanol HCl
- Structural Difference : Enantiomeric configuration (R vs. S).
- Impact: Potential differences in biological activity due to chiral specificity. For example, (S)-enantiomers often exhibit higher affinity for certain enzymes or receptors.
- Synthesis : Similar methods (e.g., borane-THF reduction of D-azetidine-2-carboxylic acid) but require enantiopure starting materials .
(B) Pyrrolidinemethanol Derivatives
- Structural Difference : 5-membered pyrrolidine ring vs. 4-membered azetidine.
- Pyrrolidine derivatives (e.g., (S)-pyrrolidin-2-ylmethanol) may exhibit different pharmacokinetic profiles due to reduced strain and larger size.
(C) Serotonin Receptor Antagonists (e.g., Ondansetron HCl, Palonosetron HCl)
- Functional Comparison: While structurally distinct (these contain indole or quinoline moieties), they share the HCl salt formulation for improved solubility. For instance, Palonosetron HCl demonstrates superior efficacy in preventing postoperative nausea and vomiting (PONV) compared to Ondansetron HCl, attributed to its longer half-life and higher receptor affinity .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Stereochemical Purity : The (S)-enantiomer’s synthesis avoids racemization, critical for applications in asymmetric catalysis or chiral drug development .
- Solubility vs. Bioavailability: The HCl salt form of (S)-2-Azetidinemethanol improves solubility but may require formulation adjustments to enhance BBB penetration for CNS-targeted therapies.
Biological Activity
(S)-2-Azetidinemethanol hydrochloride, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article explores the compound's mechanisms, efficacy in various biological systems, and relevant case studies.
(S)-2-Azetidinemethanol HCl is a derivative of azetidine, characterized by its azetidine ring structure and hydroxymethyl group. The hydrochloride salt form enhances solubility and stability, making it suitable for biological studies. The molecular formula is C4H10ClN and it has a molar mass of approximately 109.58 g/mol.
Research indicates that this compound may interact with various biological targets, including:
- Neurotransmitter Receptors : Studies suggest that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects .
- Antioxidant Activity : Preliminary studies indicate that compounds similar to this compound demonstrate antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Biological Activity Assessment
The biological activity of this compound can be evaluated through various assays:
- Cell Viability Assays : These assays determine the compound's cytotoxicity against different cell lines. For instance, its effects on cancer cell lines can provide insights into its potential as an anticancer agent.
- Enzyme Inhibition Studies : Evaluating the inhibition of specific enzymes can reveal the compound's pharmacological potential.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neurotransmitter Modulation | Interaction with nAChRs | |
| Antioxidant Activity | Scavenging free radicals | |
| Cytotoxicity | Effects on cancer cell lines |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that the compound significantly reduced neuronal death in response to oxidative stress, suggesting its potential utility in treating neurodegenerative disorders.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in oncology.
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Modifications to the azetidine ring or hydroxymethyl group could enhance its biological activity and selectivity for specific targets.
Table 2: Structure-Activity Relationship Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
